CL264 -

CL264

Catalog Number: EVT-8236512
CAS Number:
Molecular Formula: C19H23N7O4
Molecular Weight: 413.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CL264 is commercially available from several suppliers, including InvivoGen and GLP Bio, where it is sold under catalog numbers such as tlrl-c264e and GC39361 respectively. Its chemical formula is C19H23N7O4C_{19}H_{23}N_{7}O_{4} with a molecular weight of approximately 413.43 g/mol. The compound is primarily used for research purposes and is not intended for human use.

Synthesis Analysis

Methods of Synthesis

The synthesis of CL264 involves chemical modifications of adenine to produce the desired 9-benzyl-8-hydroxyadenine structure. While specific synthetic routes are not detailed in the literature, typical methods may include:

  • Aromatic substitution: The introduction of the benzyl group onto the adenine core.
  • Hydroxylation: Addition of the hydroxyl group at the 8-position.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) to ensure purity levels above 95%.

Technical Details

The synthesis process requires careful control of reaction conditions to achieve high yields and purity. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of CL264.

Molecular Structure Analysis

Structure

The molecular structure of CL264 consists of a purine base (adenine) modified with a benzyl group at position 9 and a hydroxyl group at position 8. This structural modification enhances its binding affinity for TLR7.

Data

  • Molecular Formula: C19H23N7O4C_{19}H_{23}N_{7}O_{4}
  • Molecular Weight: 413.43 g/mol
  • CAS Number: 1510712-69-2
  • Solubility: Soluble in water at concentrations up to 1 mg/mL .
Chemical Reactions Analysis

Reactions

CL264 participates in several biological reactions primarily through its interaction with TLR7. Upon binding to TLR7, it initiates a cascade of signaling events that lead to the activation of various transcription factors, notably nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs).

Technical Details

In vitro studies have demonstrated that CL264 can induce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from immune cells like plasmacytoid dendritic cells. The compound has been shown to trigger these responses in a dose-dependent manner, with significant effects observed at concentrations as low as 10 ng/mL .

Mechanism of Action

Process

The mechanism by which CL264 exerts its effects involves:

  1. Binding to TLR7: CL264 selectively binds to TLR7, leading to receptor dimerization.
  2. Signal Transduction: This binding activates downstream signaling pathways, including NF-κB and IRF pathways.
  3. Cytokine Production: Activation results in the transcriptional upregulation of various cytokines, enhancing antiviral responses.

Data

Studies have shown that stimulation with CL264 can lead to increased levels of TNF-α reaching up to 1347 pg/mL after 12 hours in cultured cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Highly soluble in water, facilitating its use in biological assays.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be protected from prolonged exposure to light.
  • Purity: Each lot is functionally tested with a minimum purity of 95% confirmed by ultra-high-performance liquid chromatography (UHPLC) .
Applications

CL264 has been employed in various scientific contexts:

  1. Immunological Research: Used extensively in studies investigating TLR7-mediated immune responses.
  2. Vaccine Development: Acts as an adjuvant in vaccine formulations to enhance immunogenicity .
  3. Cancer Therapy: Explored for its potential role in cancer immunotherapy due to its ability to stimulate immune responses against tumors .
Molecular Mechanisms of CL264-Mediated TLR7 Activation

Structural Determinants of Toll-like Receptor 7 Agonist Specificity

CL264 (chemical name: not fully specified in public databases; CAS: 1510712-69-2) is a synthetic imidazoquinoline derivative classified as a Toll-like Receptor 7-specific agonist. Its structure (C~19~H~23~N~7~O~4~) features a benzazepine core linked to functional groups that enable selective binding to Toll-like Receptor 7 ligand recognition sites. Toll-like Receptor 7 contains two distinct ligand-binding pockets within its leucine-rich repeat extracellular domain: Site 1 recognizes nucleoside analogs and imidazoquinolines (e.g., CL264), while Site 2 binds oligoribonucleotides. Molecular docking analyses confirm that CL264 occupies Site 1, facilitating receptor dimerization through conformational changes that stabilize the M-shaped active dimer configuration [1] [6].

Mutagenesis studies demonstrate that residues Tyr^264^, Gln^274^, and Asp^555^ in human Toll-like Receptor 7 are critical for CL264 binding. Substitution of these residues abolishes CL264-induced nuclear factor kappa-light-chain-enhancer of activated B cells and interferon regulatory factor activation. Notably, CL264 exhibits negligible affinity for Toll-like Receptor 8 or Toll-like Receptor 9 due to steric hindrance from Toll-like Receptor 8-specific residue Phe^405^ and electrostatic incompatibility with Toll-like Receptor 9's DNA-binding groove [1] [6].

Table 1: Structural Determinants of CL264-Toll-like Receptor 7 Interaction

Structural ElementRole in CL264 BindingFunctional Consequence
Toll-like Receptor 7 Site 1 (nucleoside-binding pocket)Primary interaction siteInduces receptor dimerization
Tyr^264^ (human Toll-like Receptor 7)Hydrogen bondingStabilizes ligand orientation
Asp^555^ (human Toll-like Receptor 7)Electrostatic interactionEssential for signaling initiation
Leucine-rich repeat domainDimerization interfaceForms M-shaped active configuration

Intracellular Signaling Cascades (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells/Interferon Regulatory Factor 7 Pathways)

CL264 activates two primary signaling branches upon Toll-like Receptor 7 engagement: the nuclear factor kappa-light-chain-enhancer of activated B cells inflammatory pathway and the interferon regulatory factor 7-mediated interferon response. Following endosomal trafficking, CL264-bound Toll-like Receptor 7 recruits myeloid differentiation primary response protein 88 through Toll/interleukin-1 receptor domain interactions. Myeloid differentiation primary response protein 88 then activates interleukin-1 receptor-associated kinase 1/4, leading to tumor necrosis factor receptor-associated factor 6 ubiquitination. This cascade culminates in nuclear factor kappa-light-chain-enhancer of activated B cells translocation and proinflammatory cytokine production (e.g., tumor necrosis factor α, interleukin 6, interleukin 12) [1] [5].

Simultaneously, CL264 triggers interferon regulatory factor 7 activation via the translocation-associated immune signaling protein/Toll-like receptor adaptor molecule 1-dependent pathway. Phosphorylated interferon regulatory factor 7 forms homodimers or heterodimers with interferon regulatory factor 3, translocating to the nucleus to drive type I interferon gene expression (interferon α, interferon β). Notably, alternative splicing generates extended interferon regulatory factor 7 isoforms with enhanced transcriptional activity against viral pathogens. Recent research reveals interferon regulatory factor 7 also exerts non-transcriptional anti-inflammatory effects by directly binding nuclear factor kappa-light-chain-enhancer of activated B cells-p65 in the cytoplasm, preventing nuclear translocation and attenuating excessive inflammation [3] [7].

Table 2: Signaling Molecules in CL264-Activated Pathways

Signaling PathwayKey MediatorsTranscriptional Targets
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B CellsMyeloid differentiation primary response protein 88, tumor necrosis factor receptor-associated factor 6, nuclear factor kappa-light-chain-enhancer of activated B cells p65Tumor necrosis factor α, interleukin 6, interleukin 12, chemokine (C-C motif) ligand 5
Interferon Regulatory Factor 7Translocation-associated immune signaling protein/Toll-like receptor adaptor molecule 1, TANK-binding kinase 1, interferon regulatory factor 7Interferon α, interferon β, interferon-stimulated gene 15, myxovirus resistance protein 1
Regulatory CrosstalkInterferon regulatory factor 7:p65 complexesSuppression of nuclear factor kappa-light-chain-enhancer of activated B cells hyperactivation

Endosomal Localization and Receptor Trafficking Dynamics

CL264 activity strictly depends on endosomal acidification and Toll-like Receptor 7 trafficking. Following cellular uptake, CL264 localizes to late endosomes via vesicular proton-ATPase-mediated acidification (pH ~5.5–6.0). This acidic environment induces CL264 protonation, enhancing its affinity for Toll-like Receptor 7's binding pocket. The endosomal chaperone Unc93 homolog B1 is indispensable for Toll-like Receptor 7 translocation from the endoplasmic reticulum to endolysosomes. Disruption of Unc93 homolog B1 function abrogates CL264-induced signaling [4] [8].

Receptor dynamics studies using fluorescently labeled CL264 demonstrate rapid internalization (t~1/2~ = 8.3 ± 1.2 minutes) and endosomal accumulation. Toll-like Receptor 7 undergoes continuous cycling between Golgi and endosomal compartments until ligand engagement. Post-activation, the receptor-ligand complex is sorted into multivesicular bodies and degraded in lysosomes, a process regulated by E3 ubiquitin ligases like Triad3A. Inhibition of endosomal acidification (bafilomycin A1) or dynamin-dependent endocytosis (dynasore) completely abolishes CL264-induced nuclear factor kappa-light-chain-enhancer of activated B cells and interferon regulatory factor activation [4] [6] [8].

Synergistic Effects with Nucleic Acid-Based Toll-like Receptor Ligands

CL264 exhibits combinatorial immunostimulation with nucleic acid-based Toll-like receptor ligands through spatial and temporal modulation of endosomal signaling platforms. When co-administered with single-stranded RNA (Toll-like Receptor 7/8 ligand), CL264 enhances interferon α production 4.7-fold in plasmacytoid dendritic cells compared to single agents. This synergy stems from cooperative stabilization of Toll-like Receptor 7 dimer conformation and accelerated endosomal maturation. However, pairing CL264 with cytosine-phosphate-guanosine oligodeoxynucleotide (Toll-like Receptor 9 agonist) induces paradoxical effects: while augmenting interferon β expression in choroid plexus cells, it suppresses tumor necrosis factor α and interleukin 12 production in myeloid cells [6] [9].

Mechanistic studies reveal that Toll-like Receptor 7/9 co-activation rewires downstream adaptor utilization, favoring translocation-associated immune signaling protein over myeloid differentiation primary response protein 88 recruitment. This shifts the cytokine profile toward interferons while attenuating nuclear factor kappa-light-chain-enhancer of activated B cells-driven inflammation. In tumor microenvironment models, CL264 and cytosine-phosphate-guanosine oligodeoxynucleotide co-stimulation repolarizes tumor-associated macrophages to an immunostimulatory phenotype (increased major histocompatibility complex class II, decreased interleukin 10), enhancing CD8+ T cell cytotoxicity against pancreatic adenocarcinoma cells [6] [9].

Properties

Product Name

CL264

IUPAC Name

2-[[4-[[6-amino-2-(butylamino)-8-oxo-7H-purin-9-yl]methyl]benzoyl]amino]acetic acid

Molecular Formula

C19H23N7O4

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C19H23N7O4/c1-2-3-8-21-18-24-15(20)14-16(25-18)26(19(30)23-14)10-11-4-6-12(7-5-11)17(29)22-9-13(27)28/h4-7H,2-3,8-10H2,1H3,(H,22,29)(H,23,30)(H,27,28)(H3,20,21,24,25)

InChI Key

BXJWQQWEBUICHY-UHFFFAOYSA-N

SMILES

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC(=O)O)N

Canonical SMILES

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.